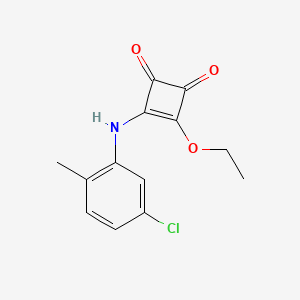![molecular formula C14H15NO3 B7835316 3-[(3,4-Dimethylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835316.png)
3-[(3,4-Dimethylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Dimethylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is an organic compound with a complex structure that includes a cyclobutene ring, an ethoxy group, and a dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to produce the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and automated control systems can help in maintaining the desired reaction parameters, thereby improving the overall yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(3,4-Dimethylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylaniline: A precursor in the synthesis of the target compound.
Ethyl acetoacetate: Another precursor used in the synthesis.
Cyclobutene derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
3-[(3,4-Dimethylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(3,4-dimethylanilino)-4-ethoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14-11(12(16)13(14)17)15-10-6-5-8(2)9(3)7-10/h5-7,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJIWFDKCVRCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7835233.png)
![Ethyl 4-Acetamido-2,3-dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B7835243.png)
![methyl {6-[(diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetate](/img/structure/B7835245.png)
![ethyl 2-{4-[(octahydro-2H-pyrido[1,2-a]pyrazin-2-ylcarbonyl)amino]phenyl}acetate](/img/structure/B7835246.png)
![N-cycloheptylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7835254.png)
![N-[(2-methylphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7835255.png)
![N-[(4-methylphenyl)methyl]spiro[4H-quinoxaline-3,1'-cyclohexane]-2-amine](/img/structure/B7835261.png)
![3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835274.png)
![3-[(2,5-Dimethoxybenzyl)amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B7835290.png)
![3-Ethoxy-4-[(4-ethoxybenzyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B7835298.png)
![3-{[4-(Dimethylamino)benzyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835299.png)

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835311.png)
![3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B7835323.png)
